molecular formula C17H19N5O B13966124 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile

Cat. No.: B13966124
M. Wt: 309.4 g/mol
InChI Key: WYHIRKWDIUBMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile is a pyrimidine derivative featuring a benzo[d]azepine moiety, an ethylamino substituent, and a hydroxypyrimidine-carbonitrile core.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

2-(ethylamino)-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C17H19N5O/c1-2-19-17-20-15(14(11-18)16(23)21-17)22-9-7-12-5-3-4-6-13(12)8-10-22/h3-6H,2,7-10H2,1H3,(H2,19,20,21,23)

InChI Key

WYHIRKWDIUBMMH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(C(=O)N1)C#N)N2CCC3=CC=CC=C3CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of the title compound involves constructing two key fragments:

  • The 4,5-dihydro-1H-benzo[d]azepine core
  • The 2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile moiety

These fragments are typically synthesized separately and then coupled through nucleophilic substitution or reductive amination strategies.

Synthesis of the Benzazepine Moiety

According to patent WO2010007382A1, benzazepine derivatives are prepared via catalytic hydrogenation of benzazepinone precursors or through cyclization reactions involving substituted anilines and ketoesters under acidic or basic conditions. Key steps include:

  • Formation of the azepine ring by intramolecular cyclization.
  • Reduction of unsaturated bonds by catalytic hydrogenation using palladium catalysts.
  • Protection/deprotection steps to manage functional groups during multi-step synthesis.

The patent describes the use of palladium-catalyzed hydrogenation and deprotection reactions to obtain the desired benzazepine intermediates in good yields.

Coupling of Benzazepine and Pyrimidine Units

The final step generally involves linking the benzazepine and pyrimidine fragments through the nitrogen at position 3 of the benzazepine ring to the pyrimidine core. This can be achieved by:

  • Reductive amination using sodium triacetoxyborohydride or lithium aluminium hydride in solvents like tetrahydrofuran (THF).
  • Reaction conditions typically include stirring under inert atmosphere (nitrogen), controlled temperature (0°C to room temperature), and subsequent purification by extraction and chromatography.

Example of Related Reduction Reaction

A related reduction example from the literature involves the reduction of methyl 2-(pyridin-3-yl)acetate to 2-(pyridin-3-yl)ethanol using lithium aluminium tetrahydride (LiAlH4) in THF at 0°C for 1 hour, followed by quenching with aqueous sodium hydroxide and extraction, yielding 51% of product. This illustrates the use of strong hydride reagents under controlled conditions to reduce esters to alcohols, a step potentially analogous to functional group transformations in the target compound's synthesis.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Benzazepine ring formation Cyclization of substituted aniline/ketoester, acidic/basic medium Not specified Intramolecular cyclization to form azepine ring
2 Catalytic hydrogenation Pd catalyst, H2 atmosphere, solvent (e.g., ethanol) High Reduction of unsaturated bonds in benzazepine precursor
3 Pyrimidine ring synthesis Condensation of amidines with β-ketonitriles Not specified Formation of hydroxypyrimidine core
4 Amination Nucleophilic substitution or reductive amination with ethylamine Not specified Introduction of ethylamino substituent
5 Coupling of fragments Reductive amination using NaBH(OAc)3 or LiAlH4 in THF, 0°C to RT Moderate to high Formation of C-N bond linking benzazepine and pyrimidine
6 Purification Extraction, washing, drying over Na2SO4, chromatography - Ensures isolation of pure target compound

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency: Higher yields (68%) for 11a/b suggest favorable kinetics in thiazolo-pyrimidine formation compared to quinazoline derivatives (57%) .
  • Substituent Effects: Bulky benzylidene groups in 11a/b lower melting points vs. quinazoline derivatives (12), highlighting packing-density differences .
  • Flexibility vs.

Biological Activity

The compound 4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile is a novel heterocyclic compound that combines elements of benzodiazepines and pyrimidines. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4OC_{15}H_{18}N_4O, with a molecular weight of approximately 270.34 g/mol. The structure features a benzo[d]azepine core, which is known for its diverse pharmacological properties, including anxiolytic and anticonvulsant activities.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacological potential:

  • Antioxidant Activity : Compounds with similar structural motifs have shown significant antioxidant properties. The presence of hydroxyl groups in the pyrimidine ring can enhance the electron-donating ability, contributing to improved radical scavenging activity .
  • Antimicrobial Properties : Benzodiazepine derivatives often exhibit antimicrobial activities. Research indicates that modifications in the benzodiazepine structure can lead to enhanced efficacy against various microbial strains. The incorporation of ethylamino and carbonitrile groups may further augment these properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory conditions .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several hydroxylated analogs of benzodiazepines, demonstrating their potential as antioxidants and antifungal agents. The results indicated that these compounds exhibited high antifungal activity against strains of Sporothrix schenckii, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

In evaluating the structure-activity relationship for related compounds, it was found that specific substitutions at the 2-position of the pyrimidine ring significantly influenced biological activity. For instance, adding various substituents improved interaction with target proteins involved in inflammation and microbial resistance .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin)Antioxidant20
Hydroxylated BenzodiazepineAntifungal15
GSK-J4Anti-inflammatory9
Benzodiazepine DerivativeAntimicrobial30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.